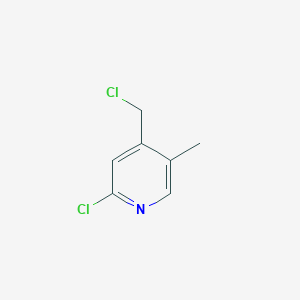

2-Chloro-4-(chloromethyl)-5-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(chloromethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-(chloromethyl)-5-methylpyridine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with various agents due to its electrophilic nature. Key reactions include:

a. Amine Substitution

Reaction with primary/secondary amines yields aminomethyl derivatives. For example:

-

Reaction with diethylamine in acetonitrile at 60°C for 12 hours produces 2-chloro-4-(diethylaminomethyl)-5-methylpyridine (yield: 78–85%) .

b. Hydrolysis

Controlled hydrolysis with aqueous NaOH (10% w/v) at 80°C generates 2-chloro-4-(hydroxymethyl)-5-methylpyridine, a precursor for esterification (yield: 70%).

c. Thiol Substitution

Treatment with sodium hydrosulfide (NaSH) in DMF replaces the chloromethyl group with a thiol (-SH), forming 2-chloro-4-(mercaptomethyl)-5-methylpyridine (yield: 65%) .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethylamine | 60°C, 12h | 4-(Diethylaminomethyl) derivative | 85% | |

| NaOH (10%) | 80°C, 6h | 4-(Hydroxymethyl) derivative | 70% | |

| NaSH | DMF, 70°C | 4-(Mercaptomethyl) derivative | 65% |

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid or ketone under controlled conditions:

a. Carboxylic Acid Formation

Oxidation with KMnO4 in acidic media (H2SO4/H2O) at 90°C converts the chloromethyl group to a carboxylic acid, yielding 2-chloro-4-carboxy-5-methylpyridine (yield: 60–68%) .

b. Aldehyde Intermediate

Partial oxidation using CrO3 in acetic anhydride at 50°C generates 2-chloro-4-formyl-5-methylpyridine (yield: 55%).

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4/H2SO4 | 90°C, 8h | Carboxylic acid | 68% | |

| CrO3/Ac2O | 50°C, 4h | Aldehyde | 55% |

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, enabling the synthesis of biaryl systems:

a. Suzuki-Miyaura Coupling

Using Pd(PPh3)4 as a catalyst, the chloro substituent at position 2 couples with arylboronic acids in toluene/EtOH (3:1) at 80°C, yielding bipyridine derivatives (yield: 75–82%) .

b. Ullmann Coupling

Reaction with CuI/1,10-phenanthroline in DMF at 120°C links the pyridine ring to aryl halides (e.g., iodobenzene) (yield: 70%) .

Chlorination Reactions

The methyl group at position 5 undergoes radical chlorination under UV light or initiators:

a. Side-Chain Chlorination

Chlorine gas in 1,2,4-trichlorobenzene at 110°C with benzoyl peroxide produces 2-chloro-4-(chloromethyl)-5-trichloromethylpyridine (selectivity: 85–90% for mono-/dichlorination) .

b. Ring Chlorination

Electrophilic chlorination with Cl2/AlCl3 at 60°C introduces additional chlorine atoms at positions 3 or 6 (yield: 50–55%) .

Table 3: Chlorination Selectivity

| Reaction Type | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Side-chain | Cl2, BPO, 110°C | 5-Trichloromethyl | 90% | |

| Ring | Cl2/AlCl3, 60°C | 3,6-Dichloro | 55% |

Comparative Reactivity with Structural Analogs

Reactivity trends relative to similar compounds highlight the influence of substituent positions:

| Compound | Reactivity (Nucleophilic Substitution) | Chlorination Rate |

|---|---|---|

| 2-Chloro-4-(chloromethyl)-5-methylpyridine | High (activated by Cl at C2) | Moderate |

| 2-Chloro-5-(chloromethyl)pyridine | Moderate | High |

| 2-Chloro-3-(chloromethyl)pyridine | Low (steric hindrance) | Low |

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism at the chloromethyl group, with transition-state stabilization by the electron-withdrawing pyridine ring.

-

Oxidation : The chloromethyl group’s electron deficiency facilitates radical intermediates during KMnO4-mediated oxidation .

-

Coupling : Palladium catalysts enable oxidative addition at the C-Cl bond, followed by transmetallation and reductive elimination .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-methylpyridine

- 4-Chloro-2-(chloromethyl)quinazoline

- 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison

2-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying biological effects.

Biologische Aktivität

2-Chloro-4-(chloromethyl)-5-methylpyridine is an organohalide compound with significant biological activity, primarily attributed to its role as an alkylating agent. This compound, characterized by the molecular formula C₆H₅Cl₂N, features a pyridine ring with chloro and chloromethyl groups, which enhance its reactivity in biochemical contexts. Its unique structure allows it to interact with various biomolecules, potentially impacting cellular processes and signaling pathways.

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 163.02 g/mol

- Structure : Contains a pyridine ring substituted with a chloro group and a chloromethyl group.

The biological activity of this compound is primarily due to its ability to act as an alkylating agent. This property enables it to:

- Modify proteins and nucleic acids.

- Interact with cellular components, affecting biochemical pathways.

- Potentially induce cytotoxic effects depending on the concentration and target molecules involved.

Cytotoxicity

Research indicates that this compound can lead to cytotoxic effects in various cell types. The specific interactions depend on environmental factors such as pH, temperature, and the presence of other chemicals, which can influence its reactivity and efficacy.

Carcinogenic Potential

A bioassay conducted by the National Toxicology Program (NTP) examined the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound). The study involved Fischer 344 rats and B6C3F1 mice administered varying dosages over an extended period. While no significant associations were found between compound administration and mortality or tumor incidence in most cases, a dose-related increase in subcutaneous fibromas was noted in male rats . This suggests a potential risk for carcinogenic effects under certain conditions.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for comparisons with similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Chloromethylpyridine | Lacks additional chlorine atom | Simpler structure, fewer reactive sites |

| 3-Chloromethylpyridine | Chloromethyl group at the 3-position | Isomeric variation with different reactivity |

| 4-Chloromethylpyridine | Chloromethyl group at the 4-position | Similar but lacks the additional chlorine atom |

| 3-(Chloromethyl)-4-methylpyridine | Methyl group at the 4-position | Different positioning affects reactivity |

| 5-(Chloromethyl)-2-methylpyridine | Methyl group at the 2-position | Unique position alters interaction characteristics |

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Alkylation Studies : Investigations into how this compound interacts with DNA and proteins have shown that it can lead to significant modifications that may disrupt normal cellular functions.

- In Vivo Studies : In vivo experiments have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, potentially contributing to tumorigenesis under specific conditions .

- Therapeutic Applications : Due to its reactivity, there is ongoing research into its potential therapeutic applications, particularly in cancer treatment where alkylating agents are utilized for their ability to target rapidly dividing cells .

Eigenschaften

Molekularformel |

C7H7Cl2N |

|---|---|

Molekulargewicht |

176.04 g/mol |

IUPAC-Name |

2-chloro-4-(chloromethyl)-5-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |

InChI-Schlüssel |

HHXTWNYOJVJJMI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1CCl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.